molecular formula C20H29NO8 B5050945 Tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate

Tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate

Cat. No.: B5050945
M. Wt: 411.4 g/mol
InChI Key: VZBWMWGJZSLSNY-UHFFFAOYSA-N
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Description

It is commonly used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate typically involves the reaction of tetraethyl penta-1,4-diene-1,1,5,5-tetracarboxylate with dimethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Organic Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biochemistry: Studied for its potential use in enzyme inhibition and protein modification.

    Material Science: Investigated for its role in the development of new materials such as polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of Tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate involves the formation of reactive intermediates that can react with other molecules. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. The compound also induces oxidative stress in cells, leading to cell damage and death.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate: Similar structure but with methyl groups instead of ethyl groups.

    Tetraethyl 3-(aminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate: Similar structure but with an amino group instead of a dimethylamino group.

Uniqueness

Tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate is unique due to its high reactivity and ability to form stable intermediates, making it a valuable tool in organic synthesis and catalysis.

Properties

IUPAC Name

tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO8/c1-7-26-17(22)15(18(23)27-8-2)11-14(13-21(5)6)12-16(19(24)28-9-3)20(25)29-10-4/h11-13H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBWMWGJZSLSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=CN(C)C)C=C(C(=O)OCC)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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